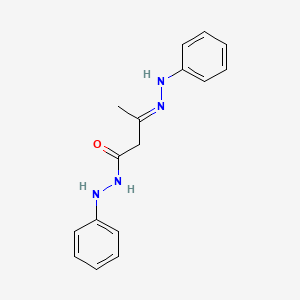

N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide

Description

N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide is a hydrazone-Schiff base derivative characterized by a butanehydrazide backbone substituted with phenyl and phenylhydrazono groups. Its synthesis typically involves condensation reactions between hydrazides and aldehydes or ketones under reflux conditions, as seen in analogous compounds (e.g., ). The compound’s structure allows for π-π stacking and hydrogen bonding, which may enhance its interaction with biological targets.

Properties

IUPAC Name |

(3E)-N'-phenyl-3-(phenylhydrazinylidene)butanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-13(17-18-14-8-4-2-5-9-14)12-16(21)20-19-15-10-6-3-7-11-15/h2-11,18-19H,12H2,1H3,(H,20,21)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLGWFRBRJWQGK-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CC(=O)NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CC(=O)NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Phenyl-3-(2-phenylhydrazono)butanehydrazide typically involves the reaction of phenylhydrazine with a suitable butanehydrazide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage . The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of N’-Phenyl-3-(2-phenylhydrazono)butanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N’-Phenyl-3-(2-phenylhydrazono)butanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of phenylhydrazone oxides.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of halogenated phenylhydrazone derivatives.

Scientific Research Applications

Pharmaceutical Applications

N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide has shown potential in various therapeutic applications:

- Antimicrobial Activity : Studies have indicated that hydrazone derivatives, including this compound, exhibit antimicrobial properties against a range of bacteria and fungi. For instance, hydrazones have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth and biofilm formation .

- Anticancer Properties : Research has explored the anticancer potential of hydrazone derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases .

Analytical Applications

This compound serves as an important analytical reagent:

- Spectroscopic Determination : This compound can form stable complexes with metal ions, which can be detected using spectroscopic methods. It is utilized in the spectrophotometric determination of various metal ions in environmental and biological samples, enhancing the sensitivity and specificity of the analysis .

- Detection of Organic Compounds : The compound is effective in detecting carbonyl compounds and other organic molecules through hydrazone formation, which allows for quantification in complex mixtures such as blood or urine samples .

Material Science Applications

In material science, this compound is being explored for various applications:

- Corrosion Inhibition : Hydrazones are known to act as corrosion inhibitors for metals such as copper and aluminum. This compound has been evaluated for its effectiveness in protecting metal surfaces from corrosion in acidic environments .

- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymeric materials. Its ability to undergo polymerization reactions makes it valuable for developing advanced materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jabeen et al. examined the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Spectrophotometric Analysis

In another research effort, this compound was used to develop a method for detecting lead ions in water samples. The study demonstrated that the compound forms a colored complex with lead ions that can be quantitatively analyzed using UV-visible spectroscopy, providing a rapid and reliable method for environmental monitoring .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial activity | Effective against resistant bacterial strains |

| Anticancer properties | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory effects | Reduces inflammation markers | |

| Analytical | Metal ion detection | Forms stable complexes detectable by spectroscopy |

| Organic compound detection | Effective for quantifying carbonyl compounds | |

| Material Science | Corrosion inhibition | Protects metals from corrosion |

| Polymer synthesis | Useful as a building block for advanced materials |

Mechanism of Action

The mechanism of action of N’-Phenyl-3-(2-phenylhydrazono)butanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The hydrazone moiety in the compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: Electron-donating groups (e.g., 4-methoxy in 5e) improve antimicrobial activity but reduce yields compared to simpler analogs .

- Metal Complexation: Organotin(IV) derivatives () exhibit significantly higher cytotoxicity than purely organic hydrazides, attributed to the metal center’s ability to interact with DNA .

- Functional Groups: The phenylethylidene group in ’s compound contributes to strong analgesic activity, suggesting that slight structural modifications (e.g., hydrazono vs. ethylidene) can drastically alter pharmacological profiles .

Physicochemical Properties

- Melting Points : Lower melting points (e.g., 95–96°C for 5g, ) correlate with less crystalline structures due to bulky substituents like thiophene .

- Solubility : Hydrophilic groups (e.g., hydroxy, methoxy) improve aqueous solubility, whereas aromatic systems (e.g., pyren-4-yl in ) enhance compatibility with carbon-based materials for energy storage .

Biological Activity

N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molar mass of 282.34 g/mol. Its predicted density is approximately 1.13 g/cm³, with a melting point of around 155 °C . The compound features a hydrazone linkage, which is known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its effects on various cancer cell lines. The compound has been evaluated for its cytotoxic effects using different concentrations against several tumor cell lines.

Case Studies

-

Cytotoxicity Assay : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC values for these cell lines were reported as follows:

- A549: 0.52 µM

- MDA-MB-231: 0.48 µM

- HCT-116: 0.36 µM

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of angiogenesis. Studies have shown that compounds with similar hydrazone structures can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various bacterial and fungal strains.

Antimicrobial Testing

The compound was tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated moderate to strong antimicrobial activity:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Aspergillus niger | Moderate |

| Candida albicans | Good |

The presence of the hydrazone linkage is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

-

Anticancer Activity :

- Significant cytotoxic effects on multiple cancer cell lines.

- Induction of apoptosis and inhibition of angiogenesis.

-

Antimicrobial Activity :

- Effective against both bacterial and fungal pathogens.

- Demonstrates potential for development into therapeutic agents for infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.